

Strategies to reduce false-positive results in ethyl glucuronide urine screening

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Compound of Interest

Compound Name: Ethyl glucuronide

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Technical Support Center: Ethyl Glucuronide (EtG) Urine Screening

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize false-positive results in **ethyl glucuronide** (EtG) urine screening.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of false-positive EtG urine screening results?

A1: False-positive EtG results can arise from several sources unrelated to beverage alcohol consumption. The primary causes include:

- **Incidental Exposure to Alcohol:** Many consumer and commercial products contain ethanol, which can be absorbed into the body and lead to detectable EtG levels.^{[1][2][3][4]} Examples include mouthwash, hand sanitizers, certain foods, and some medications.^{[1][2]}
- **Post-Collection Synthesis of EtG:** Certain bacteria, such as *E. coli*, if present in the urine sample, can synthesize EtG in vitro if ethanol is also present.^{[5][6][7][8]} This ethanol can be from the individual's consumption or from bacterial fermentation of glucose in the urine, particularly in individuals with diabetes.^{[9][5]}

- **Cross-Reactivity in Immunoassays:** Screening tests using immunoassays may show cross-reactivity with structurally similar compounds, leading to a false positive. For example, propyl glucuronides formed from exposure to propanol-based hand sanitizers can cross-react with some EtG immunoassays.[10]

Q2: How can we prevent false-positive results due to incidental alcohol exposure?

A2: To minimize false positives from incidental exposure, it is crucial to:

- **Advise subjects to avoid alcohol-containing products:** Before testing, subjects should be instructed to avoid products like alcohol-based mouthwashes, hand sanitizers, and certain medications.[9]
- **Use appropriate cutoff levels:** Higher cutoff levels for EtG can help distinguish between incidental exposure and intentional alcohol consumption.[11][12] The Substance Abuse and Mental Health Services Administration (SAMHSA) has recommended a conservative cutoff to reduce the risk of detecting incidental exposure.[11][12]

Q3: What are the best practices for urine sample collection and storage to prevent false positives?

A3: Proper sample handling is critical to prevent both the degradation of EtG and its post-collection synthesis.[6][13]

- **Refrigeration and Freezing:** Urine samples should be refrigerated at 2-8°C or frozen ($\leq -20^{\circ}\text{C}$) as soon as possible after collection.[5][14] Storing samples at room temperature can lead to significant variations in EtG concentrations, including increases if bacteria and ethanol are present.[15][16]
- **Use of Preservatives:** The use of certain preservatives, such as chlorhexidine or boric acid, can inhibit bacterial activity in urine samples.[17][18] Sodium fluoride (NaF) containers can also be used to prevent in vitro EtG formation.[5]
- **Dried Urine Spots (DUS):** Collecting urine on filter paper to create dried urine spots is an effective method to inhibit bacterial growth and stabilize EtG.[13]

Q4: What is the role of confirmatory testing in reducing false-positive EtG results?

A4: Confirmatory testing is essential for all presumptive positive screening results.

- **Mass Spectrometry Methods:** Highly specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to confirm the presence and concentration of EtG.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) These methods are more accurate than immunoassays and are less prone to cross-reactivity.[\[23\]](#)[\[24\]](#)
- **Concurrent Ethyl Sulfate (EtS) Analysis:** EtS is another direct metabolite of ethanol that is not susceptible to the same bacterial degradation or synthesis issues as EtG.[\[6\]](#)[\[7\]](#)[\[25\]](#)[\[26\]](#) Therefore, the concurrent measurement of EtS is highly recommended. A positive result for both EtG and EtS provides stronger evidence of recent alcohol consumption.[\[26\]](#)

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Presumptive positive EtG screen, but subject denies alcohol consumption.	1. Incidental exposure to alcohol-containing products (e.g., hand sanitizer, mouthwash).[1] 2. Cross-reactivity with other substances in an immunoassay screen.[10] 3. In vitro synthesis of EtG by bacteria in the urine sample.[6][7]	1. Review the subject's recent use of any alcohol-containing products. 2. Perform confirmatory testing using a highly specific method like LC-MS/MS.[19][21] 3. Analyze the sample for Ethyl Sulfate (EtS) as well; EtS is not prone to in vitro synthesis.[6][26]
EtG result is positive, but EtS is negative.	1. In vitro synthesis of EtG by bacteria in the urine sample after collection.[6][7] 2. False-positive EtG result from an immunoassay due to cross-reactivity.[10]	1. Review sample collection and storage procedures to ensure they inhibit bacterial activity. 2. Consider the result a potential false positive for alcohol consumption, especially if the EtG concentration is low. 3. Rely on the negative EtS result as a stronger indicator of abstinence.[26]
Inconsistent EtG results upon re-testing of the same sample.	1. Sample degradation if stored improperly (e.g., at room temperature).[15][16] 2. Bacterial degradation of EtG in a contaminated sample.[6][13]	1. Ensure urine samples are stored refrigerated or frozen immediately after collection.[5][14] 2. Use preservatives or dried urine spot collection for samples where storage may be delayed.[13][17]

Quantitative Data Summary

Table 1: Interpretation of EtG Urine Concentrations and Recommended Cutoff Levels

EtG Concentration (ng/mL)	Interpretation	Sensitivity and Specificity Considerations
< 100	Generally considered negative for recent alcohol consumption. [11]	A 100 ng/mL cutoff is highly sensitive for detecting heavy drinking up to five days prior and any drinking in the last two days. [1] [27]
100 - 500	"Very low" positive. May indicate light drinking in the past 12-36 hours or recent incidental exposure. [1] [11]	A 200 ng/mL cutoff is recommended for a good balance between sensitivity and specificity for detecting alcohol use beyond 24 hours. [12]
500 - 1000	"Low" positive. May indicate recent light drinking (past 24 hours) or heavy drinking in the last 1-3 days. [1] [11]	The 500 ng/mL cutoff recommended by SAMHSA is conservative and less likely to detect incidental exposure, but may miss light drinking. [11] [12]
≥ 1000	"High" positive. Likely indicates heavy drinking on the same day or the day before. [11]	High concentrations are strongly indicative of significant alcohol consumption.

Experimental Protocols

Protocol 1: Urine Sample Collection and Handling for EtG and EtS Analysis

- Subject Preparation: Instruct the subject to avoid alcohol-containing products (mouthwash, hand sanitizers, etc.) for at least 24 hours prior to sample collection.
- Collection:
 - Collect a midstream urine sample of at least 20-30 mL in a sterile collection cup.[\[28\]](#)
 - For supervised collection, the supervisor must directly witness the passing of urine into the container.[\[28\]](#)

- Initial Handling:
 - Check the temperature of the sample immediately after collection to ensure it is within the expected physiological range.
 - Divide the sample into two aliquots if possible (one for initial screening and one for confirmation).
- Preservation and Storage:
 - Option A (Refrigeration/Freezing): If analysis is to be performed within 48 hours, refrigerate the sample at 2-8°C.[\[14\]](#) For longer storage, freeze the sample at -20°C or below.[\[14\]](#)
 - Option B (Preservatives): If refrigeration is not immediately available, transfer the urine to a tube containing a preservative such as boric acid or chlorhexidine.[\[17\]](#)
 - Option C (Dried Urine Spots): Pipette a defined volume of urine onto a specialized filter paper card. Allow it to dry completely at room temperature, away from direct sunlight. Store the dried spot card in a sealed bag with a desiccant.[\[13\]](#)
- Transportation: Transport samples to the laboratory in a cooled container to maintain their integrity.

Protocol 2: Confirmatory Analysis of EtG and EtS by LC-MS/MS

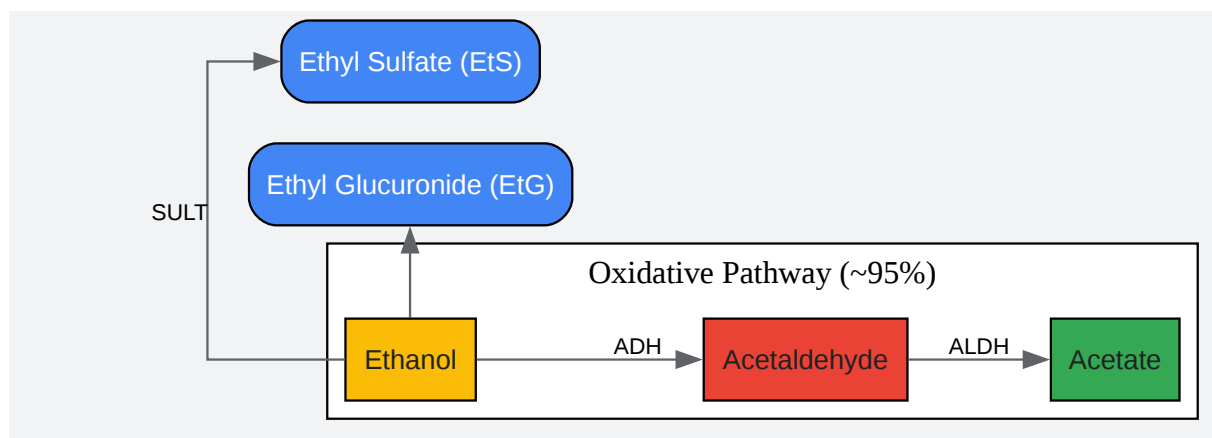
This protocol provides a general workflow. Specific parameters must be optimized for the instrument used.

- Sample Preparation ("Dilute-and-Shoot"):
 - Thaw frozen urine samples and bring them to room temperature. Vortex to ensure homogeneity.
 - Centrifuge the samples to pellet any precipitates.
 - In a clean vial, dilute an aliquot of the urine supernatant (e.g., 50 µL) with a larger volume (e.g., 950 µL) of a solution containing deuterated internal standards (EtG-d5 and EtS-d5)

in a suitable mobile phase (e.g., 0.1% formic acid in water).[29]

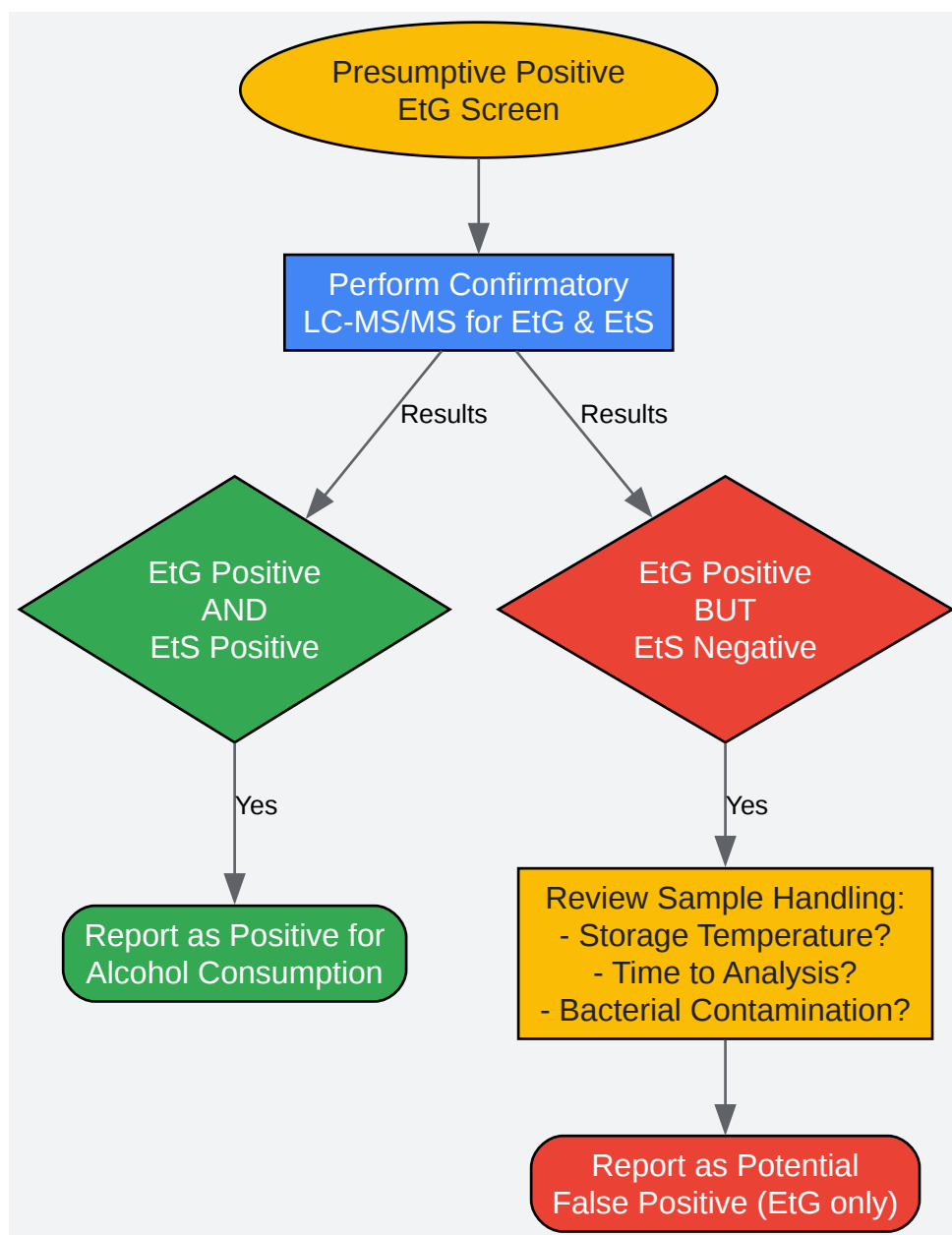
- Vortex the diluted sample and centrifuge again if necessary. Transfer the supernatant to an autosampler vial for injection.
- LC-MS/MS Analysis:
 - Chromatography: Use a column designed for the retention of polar compounds, such as a Restek Raptor EtG/EtS column.[29][30] Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an acid modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
 - Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
 - Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for EtG, EtS, and their respective internal standards.[19][21] This ensures high specificity and accurate quantification.
- Data Analysis:
 - Quantify the concentration of EtG and EtS in the sample by comparing the peak area ratios of the analytes to their internal standards against a calibration curve prepared in a certified negative urine matrix.
 - Results should be reported in ng/mL and compared against established cutoff levels.

Visualizations



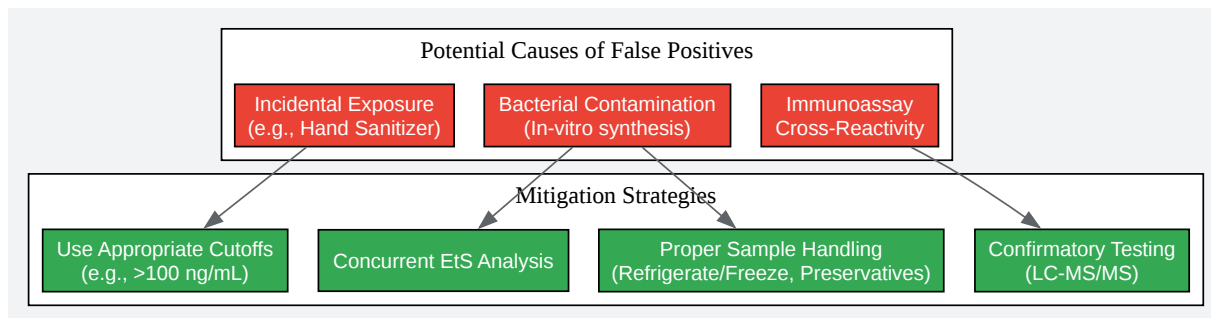
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Caption: Ethanol metabolism pathways leading to EtG and EtS.



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Caption: Workflow for handling a presumptive positive EtG result.



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Caption: Causes of false positives and their mitigation strategies.

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References

- 1. EtG Test for Confirming Alcohol Abstinence [verywellmind.com]
- 2. haluxdiagnostic.com [haluxdiagnostic.com]
- 3. 7+ False Positive Alcohol Urine Test Causes & Solutions [jitsi.cmu.edu.jm]
- 4. countrywidetesting.com [countrywidetesting.com]
- 5. wardelab.com [wardelab.com]
- 6. Postcollection synthesis of ethyl glucuronide by bacteria in urine may cause false identification of alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. etg.weebly.com [etg.weebly.com]
- 9. Clinical (Non-forensic) Application Of Ethylglucuronide Measurement: Are We Ready? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. EtG Test & Calculator for Alcohol Detection [addictionresource.com]
- 12. Determining Ethyl Glucuronide Cutoffs When Detecting Self-Reported Alcohol Use In Addiction Treatment Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. usscreeningsource.com [usscreeningsource.com]
- 15. Stability of ethyl glucuronide in urine, post-mortem tissue and blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of ethyl glucuronide in urine, post-mortem tissue and blood samples | springermedicine.com [springermedicine.com]
- 17. Influence of preservatives on the stability of ethyl glucuronide and ethyl sulphate in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Confirmatory analysis of ethylglucuronide in urine by liquid-chromatography/electrospray ionization/tandem mass spectrometry according to forensic guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Interferences in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. Using Ethyl Glucuronide in Urine to Detect Light and Heavy Drinking in Alcohol Dependent Outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. nursingandmidwiferycouncil.nsw.gov.au [nursingandmidwiferycouncil.nsw.gov.au]
- 29. Successful Strategies for the Analysis of EtG and EtS in Urine [restek.com]
- 30. chromtech.com [chromtech.com]
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